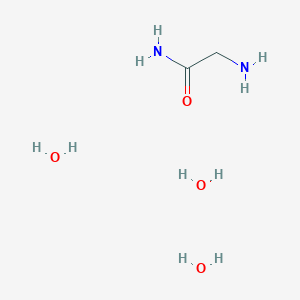
Glycinamide--water (1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycinamide–water (1/3) is a compound formed by the combination of glycinamide and water in a 1:3 ratioIt is the amide derivative of the amino acid glycine and is known for its water solubility and white solid appearance .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycinamide can be synthesized by treating the amino acid ester of glycine with ammonia. This reaction results in the formation of glycinamide as a white solid .
Industrial Production Methods: In industrial settings, glycinamide is often produced through the same method of treating glycine esters with ammonia. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions: Glycinamide undergoes various chemical reactions, including:
Oxidation: Glycinamide can be oxidized to form glycine.
Reduction: It can be reduced to form ethylenediamine.
Substitution: Glycinamide can participate in substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products:
Oxidation: Glycine.
Reduction: Ethylenediamine.
Substitution: Various substituted amides depending on the reactants used.
Scientific Research Applications
Glycinamide–water (1/3) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of glycineamide ribonucleotide, an intermediate in purine biosynthesis.
Biology: Acts as a ligand for transition metals, facilitating various biochemical reactions.
Medicine: Utilized in cell culture work due to its buffering capacity near physiological pH.
Industry: Employed in the production of hydrogels and other polymeric materials for drug delivery and tissue engineering
Mechanism of Action
Glycinamide exerts its effects through various mechanisms:
Comparison with Similar Compounds
Glycinamide is unique compared to other similar compounds due to its specific properties and applications:
Properties
CAS No. |
660853-22-5 |
|---|---|
Molecular Formula |
C2H12N2O4 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
2-aminoacetamide;trihydrate |
InChI |
InChI=1S/C2H6N2O.3H2O/c3-1-2(4)5;;;/h1,3H2,(H2,4,5);3*1H2 |
InChI Key |
SJNSDIZVUJLETP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)N)N.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


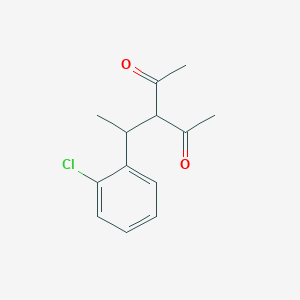
![Pyrido[3,4-B]indolizine](/img/structure/B12517362.png)
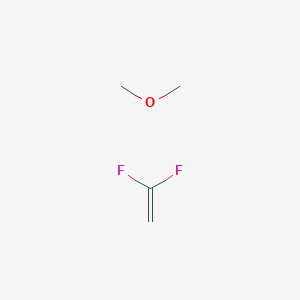
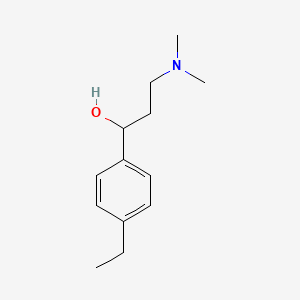
![1-Methyl-7,7-diphenylbicyclo[2.2.1]heptane](/img/structure/B12517370.png)
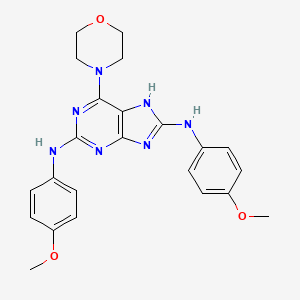
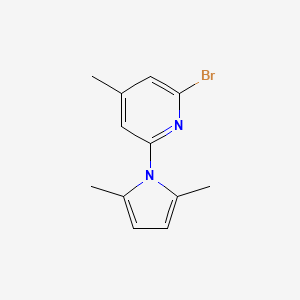
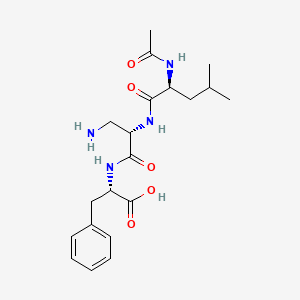
![(R)-3-Benzo[1,3]dioxol-5-YL-2-tert-butoxycarbonylamino-propionic acid](/img/structure/B12517403.png)

![Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane]](/img/structure/B12517411.png)

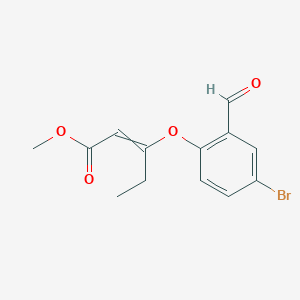
![Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide](/img/structure/B12517431.png)
